Desmethyl Celecoxib

Description

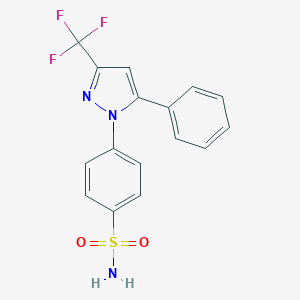

Structure

3D Structure

Properties

IUPAC Name |

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPLMBSDWYIIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Activity of Desmethyl Celecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Desmethyl Celecoxib, a principal metabolite of Celecoxib. The document details its inhibitory action on cyclooxygenase enzymes, its effects on cancer cell proliferation and cell cycle progression, and provides comprehensive experimental protocols for key assays.

Cyclooxygenase (COX) Inhibition

This compound, also known as SC-58125, is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity is a key characteristic, as COX-2 is an inducible enzyme primarily associated with inflammation and pathological processes, while COX-1 is constitutively expressed and involved in homeostatic functions.

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through in vitro enzyme assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (SC-58125) | >100[1][3] | 0.04[1][3] | >2500 |

| Celecoxib (for comparison) | 15.0 | 0.04 | 375 |

The data indicates that this compound is over 2500-fold more selective for COX-2 than for COX-1.

Effects on Cell Proliferation and Cell Cycle

This compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.[4] This anti-proliferative effect is primarily cytostatic, meaning it inhibits cell division rather than directly inducing cell death at all concentrations.[5]

The primary mechanism for this anti-proliferative activity is the induction of cell cycle arrest at the G2/M phase.[4] This has been observed in human laryngeal carcinoma (Hep-2) cells and Lewis lung carcinoma (LLC) cells.[3][4] The arrest in the G2/M phase prevents cells from proceeding into mitosis, thereby halting their proliferation. This effect is dose-dependent.[4]

| Cell Line | Effect | Effective Concentration (µM) |

| HCA-7 and LLC cells | Inhibition of in vitro growth | 25 - 100[3] |

| LLC cells | G2 phase cell cycle arrest | 100[3] |

| Hep-2 cells | G2 phase cell cycle arrest | Various concentrations (dose-dependent)[4] |

Signaling Pathway of G2/M Arrest

The G2/M cell cycle arrest induced by this compound is linked to the downregulation of key regulatory proteins. Treatment with SC-58125 has been shown to decrease the protein levels and activity of p34(cdc2) kinase. This kinase, a complex of cyclin-dependent kinase 1 (Cdk1) and Cyclin B1, is a critical regulator of the G2 to M phase transition. By inhibiting the activity of this complex, this compound effectively halts the cell cycle at this checkpoint.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.

This protocol is a representative method for determining the IC50 values of a test compound against COX-1 and COX-2.

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Reaction Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione and hemoglobin.

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the respective enzyme (COX-1 or COX-2) to the wells. c. Add the various dilutions of this compound or vehicle control. d. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding a solution of arachidonic acid. f. Incubate for a short period (e.g., 2 minutes) at 37°C. g. Stop the reaction by adding a solution of hydrochloric acid.

-

Detection: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) or LC-MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of Celecoxib and Sc-58125 on proliferation of human carcinoma of larynx Hep-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Desmethyl Celecoxib: An In-Depth Technical Guide on COX-2 Inhibition Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is distinguished by its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is the basis for its enhanced gastrointestinal safety profile compared to non-selective NSAIDs. The metabolism of celecoxib is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, Desmethyl Celecoxib, also known as hydroxycelecoxib, is the initial and primary product of phase I metabolism. This technical guide provides a comprehensive overview of the COX-2 inhibitory activity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.

While this compound is a known selective COX-2 inhibitor with a reported IC50 of 32 nM, extensive research, including the pivotal study by Penning et al. (1997) that led to the development of celecoxib, indicates that the primary metabolites of celecoxib, including this compound (hydroxycelecoxib) and its subsequent metabolite, carboxycelecoxib, are pharmacologically inactive as COX-1 or COX-2 inhibitors.[1] A clinical pharmacology review also states that the metabolites of celecoxib identified in human plasma are inactive as COX-1 or COX-2 inhibitors in in vitro models.[1]

For comparative purposes, the inhibitory activities of the parent compound, celecoxib, are presented in the table below.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 15 | 0.04 | 375 |

| This compound (Hydroxycelecoxib) | Inactive | 0.032 | Not Applicable |

| Carboxycelecoxib | Inactive | Inactive | Not Applicable |

Note: The IC50 values for Celecoxib are from Penning et al. (1997). The COX-2 IC50 for this compound is from commercial supplier data, while its inactivity against COX-1 and the inactivity of Carboxycelecoxib are based on comprehensive pharmacological reviews.

Metabolic Pathway of Celecoxib

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The process involves the hydroxylation of the methyl group to form this compound (hydroxycelecoxib). This metabolite is then further oxidized by cytosolic dehydrogenases to carboxycelecoxib. Carboxycelecoxib is subsequently conjugated with glucuronic acid to form a glucuronide conjugate, which is then excreted.

Experimental Protocols for Determining COX Inhibition

The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of NSAIDs. A common and robust method involves the use of purified recombinant human enzymes in an in vitro assay. The following is a detailed protocol based on the methodologies described in the scientific literature for the evaluation of compounds like celecoxib and its analogs.

In Vitro Purified Enzyme Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for the inhibition of purified human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound)

-

Reference compound (e.g., Celecoxib)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and reference compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test and reference compounds to achieve a range of final concentrations for the assay.

-

Prepare the assay buffer containing the necessary cofactors.

-

Prepare a solution of arachidonic acid in ethanol.

-

-

Enzyme Incubation:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the appropriate concentration of either purified COX-1 or COX-2 enzyme to each well.

-

Add the serially diluted test compound or reference compound to the respective wells. Include control wells with vehicle (solvent) only.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

-

-

Termination of Reaction and Quantification of PGE2:

-

Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

-

Conclusion

This compound, the primary metabolite of celecoxib, demonstrates selective inhibitory activity against COX-2 in vitro. However, comprehensive pharmacological data indicates that it, along with other celecoxib metabolites, is considered pharmacologically inactive in terms of COX inhibition at physiologically relevant concentrations. The parent compound, celecoxib, remains the active moiety responsible for the therapeutic effects. The detailed experimental protocols provided in this guide serve as a reference for the robust in vitro methods used to characterize the COX inhibitory profiles of pharmaceutical compounds. This information is essential for researchers and professionals in the field of drug discovery and development focused on creating safer and more effective anti-inflammatory agents.

References

Desmethyl Celecoxib: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl celecoxib, a structural analog of the selective COX-2 inhibitor celecoxib, is a compound of interest in pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data for this compound, this guide leverages extensive data from its parent compound, celecoxib, for comparative analysis. Furthermore, it offers detailed experimental protocols for the systematic determination of these critical parameters and visual workflows to guide laboratory investigations.

Introduction

This compound is an analog of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib's therapeutic effects in treating pain and inflammation are well-established. This compound, which differs from celecoxib by the absence of a methyl group on the phenyl ring, is also recognized as a selective COX-2 inhibitor. The structural modification of demethylation can influence key physicochemical properties such as solubility and stability, which in turn affect a compound's bioavailability, formulation, and shelf-life. This guide aims to collate the available data on this compound's solubility and stability, provide context through comparison with celecoxib, and equip researchers with the necessary methodologies to conduct further characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This compound, like its parent compound, is expected to be a poorly water-soluble compound.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following tables summarize the known solubility of this compound and provide a more extensive profile for celecoxib for comparative purposes. The demethylation in this compound may slightly alter its polarity and crystal lattice energy, potentially leading to minor differences in solubility compared to celecoxib.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (at 25°C) | Molar Concentration | Source |

| DMSO | 73 mg/mL | 198.72 mM | [1][2] |

| Ethanol | 73 mg/mL | - | [1] |

| Water | Insoluble | - | [1][2] |

| CMC-Na suspension | ≥5 mg/mL | - | [1] |

Table 2: Quantitative Solubility of Celecoxib (for comparison)

| Solvent | Solubility | Temperature | Source |

| Water | ~3–7 µg/mL (at pH 7) | 37°C | [3] |

| 0.1 N HCl (pH 1.2) | Low | - | [4] |

| Aqueous solutions with rising pH | Increases with pH (e.g., up to 48 µg/mL at pH 10.9) | 25°C | [3] |

| Ethanol | ~25 mg/mL | - | |

| DMSO | ~16.6 mg/mL | - | |

| Dimethyl formamide (DMF) | ~25 mg/mL | - | |

| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | - | |

| Ethyl acetate | High | 278–303 K | [5] |

| Acetonitrile | High | 278–303 K | [5] |

| Methanol | Moderate | 278–303 K | [5] |

| Isopropanol | Moderate | 278–303 K | [5] |

| Butanol | Lower | 278–303 K | [5] |

| Toluene | Low | 278–303 K | [5] |

| Polyethylene Glycol (PEG) 400 | 414.804 mg/mL | - | [6] |

| Propylene Glycol | 30.023 mg/mL | - | [6] |

Experimental Protocols for Solubility Determination

To obtain a comprehensive solubility profile for this compound, both kinetic and thermodynamic solubility should be determined.

This high-throughput method is useful for early drug discovery to rapidly assess solubility.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of a compound's solubility.

Methodology:

-

Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other relevant solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute remains constant.

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Characterization: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic changes during the experiment.

Stability Profile

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are conducted under various stress conditions to identify potential degradation products and pathways.

Summary of Stability Data

Table 3: Stability Summary of this compound

| Condition | Observation | Storage Recommendation | Source |

| General | Stable under recommended storage conditions. | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | - |

Table 4: Forced Degradation Profile of Celecoxib (for comparison)

| Stress Condition | Observation | Source |

| Acidic Hydrolysis (e.g., 0.1N HCl) | Generally stable. One study showed only 3% degradation after 817 hours at 40°C. | |

| Basic Hydrolysis (e.g., 0.1N NaOH) | Generally stable. One study showed only 3% degradation after 817 hours at 40°C. | |

| Oxidative (e.g., 3-30% H₂O₂) | Susceptible to degradation. One study reported a 22% decrease in concentration. | |

| Thermal (e.g., 60-80°C) | Generally stable. | |

| Photolytic (UV/Vis light) | Generally stable. |

Experimental Protocol for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the drug substance over time and for detecting the formation of degradation products. HPLC is the most common technique for this purpose.

Methodology: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80-105°C).

-

Photodegradation: Expose the solid drug powder and a solution of the drug to UV (e.g., 254 nm) and visible light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a developed HPLC method. The method should be capable of separating the parent drug from all degradation products. A C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile and/or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.

-

-

Method Validation: The stability-indicating method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. albertscience.com [albertscience.com]

- 5. pure.ul.ie [pure.ul.ie]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Hydroxycelecoxib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. The primary metabolite, formed through the oxidation of the methyl group, is hydroxycelecoxib. This technical guide provides a comprehensive overview of the pharmacokinetic profile of hydroxycelecoxib, the principal metabolite of celecoxib. This document will detail the metabolic pathway, present quantitative pharmacokinetic data, and describe the experimental protocols used for its quantification, providing a core resource for researchers and professionals in drug development.

It is important to note that while the term "desmethyl celecoxib" was specified, the scientifically recognized and consistently reported nomenclature for the primary alcohol metabolite of celecoxib is hydroxycelecoxib. This guide will, therefore, refer to the metabolite as hydroxycelecoxib.

Metabolic Pathway of Celecoxib

Celecoxib is predominantly metabolized in the liver. The biotransformation is a multi-step process initiated by the oxidation of the p-methyl group to a hydroxymethyl moiety, forming hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form a carboxylic acid metabolite, known as carboxycelecoxib.[1][2] This carboxylic acid metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted.[1][2] Notably, none of the primary metabolites of celecoxib, including hydroxycelecoxib and carboxycelecoxib, exhibit any significant pharmacological activity as COX-1 or COX-2 inhibitors.[1][3]

Pharmacokinetic Profile

The pharmacokinetic properties of celecoxib and its metabolites have been characterized in various studies. Following oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[1][2] The parent drug is extensively metabolized, with less than 3% being excreted unchanged.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for celecoxib and its metabolites.

Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [1][2] |

| Plasma Protein Binding | ~97% | [3] |

| Apparent Volume of Distribution (Vss/F) | ~400 L | [3] |

| Elimination Half-Life (t½) | ~11 hours | [3] |

| Apparent Plasma Clearance (CL/F) | ~500 mL/min | [3] |

Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral Radiolabeled Dose [4]

| Excretion Route | Compound | Percentage of Administered Dose |

| Feces | Unchanged Celecoxib | 2.56% |

| Carboxylic Acid Metabolite | 54.4% | |

| Urine | Unchanged Celecoxib | <3% |

| Carboxylic Acid Metabolite | 18.8% | |

| Acyl Glucuronide of Carboxylic Acid Metabolite | 1.48% | |

| Total Recovery | 84.8% |

Data from a study with a single 300 mg oral dose of [14C]celecoxib in eight healthy male subjects.

While specific pharmacokinetic parameters for hydroxycelecoxib (e.g., its own Cmax, Tmax, and half-life) are not extensively reported independently of the parent compound, its formation is a critical step in the clearance of celecoxib. The subsequent rapid conversion to carboxycelecoxib suggests a short half-life for hydroxycelecoxib.

Experimental Protocols

The quantification of celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

UPLC-MS/MS Method for Quantification in Rat Blood

This method allows for the simultaneous quantification of celecoxib and its metabolites.[1]

1. Sample Preparation: Salting-Out Liquid-Liquid Extraction

-

To a 100 µL rat blood sample, add an internal standard.

-

Add 300 µL of acetonitrile and 100 mg of sodium chloride.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

2. UPLC Conditions

-

Column: Waters BEH C18 (1.7 µm, 100 mm × 2.1 mm)

-

Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5

-

Mobile Phase B: 100% Acetonitrile

-

Gradient: A time-programmed gradient is used, starting with 20% B and increasing to 95% B.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 10 µL

3. Mass Spectrometry Conditions

-

Instrument: API 5500 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™ source.

-

Ionization Mode: Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ionspray Voltage: -4500 V

-

Source Temperature: 700°C

Table 3: Mass Spectrometry Parameters for Celecoxib and its Metabolites [1]

| Analyte | Q1 (m/z) | Q3 (m/z) |

| Celecoxib | 380.0 | 316.0 |

| Hydroxycelecoxib (M3) | 396.0 | 316.0 |

| Carboxycelecoxib (M2) | 410.0 | 316.0 |

| Hydroxycelecoxib Glucuronide (M1) | 572.1 | 395.9 |

| Carboxycelecoxib Glucuronide (M5) | 586.1 | 409.9 |

Q1 represents the precursor ion and Q3 represents the product ion.

HPLC Method for Quantification in Human Plasma

A validated HPLC method with UV detection is also available for the determination of celecoxib in human plasma.[5]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 0.5 mL of human plasma, add a phosphate buffer (pH 5.0) and an internal standard.

-

Add 5 mL of n-Hexane and isoamyl alcohol (97:3) mixture.

-

Vortex for 1 minute and centrifuge at 3000 rpm for 15 minutes.

-

Transfer the upper organic layer and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 80 µL of the mobile phase.

2. HPLC Conditions

-

Column: C18 µ-Bondapak (250 × 3.9 mm)

-

Mobile Phase: KH2PO4 (0.01M, pH 4.0) and Acetonitrile (60:40)

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 50 µL

Conclusion

Hydroxycelecoxib is the primary and pharmacologically inactive metabolite of celecoxib, formed predominantly by CYP2C9-mediated oxidation. It serves as a transient intermediate in the metabolic cascade, being rapidly converted to carboxycelecoxib. The pharmacokinetic profile of celecoxib is well-characterized, and robust analytical methods exist for the quantification of both the parent drug and its metabolites. This technical guide provides a consolidated resource for professionals involved in the research and development of celecoxib and related compounds, facilitating a deeper understanding of its metabolic fate.

References

- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Desmethyl Celecoxib: A Preclinical Data Compendium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available preclinical data for Desmethyl Celecoxib, a structural analog of the widely-used non-steroidal anti-inflammatory drug (NSAID), Celecoxib. Acknowledging the limited publicly available data specific to this compound, this document contextualizes its profile by presenting a detailed analysis of its parent compound, Celecoxib, and another well-researched analog, 2,5-Dimethyl-celecoxib (DMC). This comparative approach aims to offer a broader understanding of the potential pharmacological and toxicological landscape of Celecoxib analogs. The guide encompasses in vitro and in vivo findings, pharmacokinetic parameters, and toxicological assessments, with a strong emphasis on quantitative data presented in standardized tables and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms of action.

Introduction: The Landscape of Celecoxib and its Analogs

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in the management of pain and inflammation[1]. Its mechanism of action, primarily through the inhibition of prostaglandin synthesis, has been extensively studied[2]. The therapeutic success of Celecoxib has spurred interest in the development and characterization of its analogs, with the goal of refining its pharmacological profile, enhancing efficacy, and mitigating adverse effects.

This guide focuses on this compound, an analog characterized by the absence of the methyl group on the para-position of the phenyl ring attached to the pyrazole core. For comparative purposes and to provide a more complete preclinical picture, we also delve into the data for 2,5-Dimethyl-celecoxib (DMC), an analog with two methyl groups on the phenyl ring that has garnered significant attention for its COX-2 independent anti-cancer properties[3][4].

This compound: Preclinical Profile

Publicly available preclinical data for this compound is currently limited. However, key information regarding its primary mechanism of action has been reported.

In Vitro Data

The primary in vitro data available for this compound pertains to its inhibitory activity against the COX-2 enzyme.

Table 1: In Vitro COX-2 Inhibition of this compound

| Compound | Assay Type | Target | IC50 (nM) | Source |

| This compound | Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | 32 | [5] |

Experimental Protocol: COX-2 Inhibition Assay (General)

A typical experimental protocol to determine the COX-2 inhibitory activity of a compound involves a cell-free enzyme assay. Recombinant human or ovine COX-2 is incubated with the test compound at various concentrations. Arachidonic acid, the substrate for COX-2, is then added to initiate the enzymatic reaction. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is then calculated.

Celecoxib: A Comprehensive Preclinical Review

As the parent compound, Celecoxib's preclinical data provides a foundational understanding for its analogs.

In Vitro Data

Celecoxib has been extensively characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular effects.

Table 2: In Vitro Activity of Celecoxib

| Assay Type | Cell Line/System | Endpoint | IC50 / Effect | Source |

| COX-1 Inhibition | Sf9 cells | Enzyme Inhibition | 15 µM | [6] |

| COX-2 Inhibition | Sf9 cells | Enzyme Inhibition | 40 nM | [6] |

| Cytotoxicity | A2058 Melanoma Cells | Cell Viability (ATP assay) | Dose- and time-dependent decrease | [7] |

| Cytotoxicity | SAN Melanoma Cells | Cell Viability (ATP assay) | Dose- and time-dependent decrease | [7] |

| Apoptosis Induction | A2058 & SAN Melanoma Cells | Caspase-3 Activity | Significant increase at 80 µM | [8] |

| Cell Proliferation | HeLa and SiHa Cervical Cancer Cells | Cell Count | >75% decrease in combination with DMC | [9] |

Experimental Protocol: Cell Viability (MTT/ATP Assay)

Cell viability is commonly assessed using colorimetric or luminescent assays. For an ATP-based assay, cells are seeded in 96-well plates and treated with the test compound for a specified duration. A reagent containing a substrate and luciferase is then added to the wells. The luciferase catalyzes the conversion of the substrate to a luminescent signal in the presence of ATP. The intensity of the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

In Vivo Data

In vivo studies in various animal models have been crucial in establishing the anti-inflammatory, analgesic, and anti-cancer effects of Celecoxib.

Table 3: In Vivo Efficacy of Celecoxib

| Animal Model | Indication | Dosing Regimen | Key Findings | Source |

| Rat | Inflammatory Pain | Subcutaneous injection | Induced analgesic tolerance | [8] |

| Rat (Walker-256 tumor) | Cancer | 25 mg/kg for 14 days | Reduced tumor growth, increased weight gain | [10] |

| Mouse (HCA-7 xenograft) | Colorectal Cancer | 1250 mg/kg in chow | Attenuation of tumor growth | [11] |

| Dog (Groove model of osteoarthritis) | Osteoarthritis | 100 or 200 mg daily for 15 weeks | Dose-dependent decrease in synovial fluid PGE2 | [12] |

Experimental Protocol: Xenograft Tumor Model

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis, such as histology or biomarker assessment.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of Celecoxib have been characterized in several species.

Table 4: Pharmacokinetic Parameters of Celecoxib

| Species | Dosing | Tmax (hours) | Half-life (hours) | Metabolism | Excretion | Source |

| Human | Oral | ~3 | ~11 | Primarily by CYP2C9 | Feces (57%), Urine (27%) | [2] |

| Dog | Oral | 1 (solution), 2-3 (solid) | Variable (biphasic) | - | - | [13] |

| Rat | Oral | - | - | CYP2C9 and CYP3A4 | - | [14] |

Toxicology

The toxicological profile of Celecoxib has been evaluated in various preclinical models.

Table 5: Toxicological Profile of Celecoxib

| Study Type | Species | Dosing | Key Findings | Source |

| General Safety | Human | Up to 2400 mg/day for 10 days | No severe toxicity reported | |

| Gastrointestinal | Human | Therapeutic doses | Lower incidence of GI ulcers compared to non-selective NSAIDs | [1] |

| Cardiovascular | Human | Chronic use | Increased risk of cardiovascular events |

2,5-Dimethyl-celecoxib (DMC): A Focus on COX-2 Independent Mechanisms

DMC, a close structural analog of Celecoxib, is notable for its lack of COX-2 inhibitory activity. Its preclinical evaluation has primarily focused on its anti-cancer properties, which are mediated through various COX-2 independent pathways.

In Vitro Data

DMC has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.

Table 6: In Vitro Activity of 2,5-Dimethyl-celecoxib (DMC)

| Assay Type | Cell Line/System | Endpoint | IC50 / Effect | Source |

| COX-2 Inhibition | - | Enzyme Inhibition | Lacks inhibitory activity | [3] |

| Cell Proliferation | HCT-116 & DLD-1 Colon Cancer Cells | Cell Count | Suppressed proliferation similar to Celecoxib | [3] |

| Apoptosis Induction | HCT-116 Colon Cancer Cells | Caspase-3 Activity | Induced apoptosis | [3] |

| Cell Cycle Arrest | HeLa and SiHa Cervical Cancer Cells | Flow Cytometry | Decreased S and G2/M phases | [9] |

In Vivo Data

In vivo studies have confirmed the anti-tumor efficacy of DMC.

Table 7: In Vivo Efficacy of 2,5-Dimethyl-celecoxib (DMC)

| Animal Model | Indication | Dosing Regimen | Key Findings | Source |

| Mutyh -/- Mouse | Intestinal Carcinoma | Oral administration | Markedly reduced the number and size of carcinomas | [3] |

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the effects of Celecoxib and its analogs are complex and involve multiple signaling pathways.

Celecoxib's Mechanism of Action

Celecoxib's primary mechanism is the selective inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. However, evidence also suggests COX-2 independent mechanisms contribute to its anti-cancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

Desmethyl Celecoxib: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Celecoxib, a structural analog of the well-known cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has emerged as a molecule of significant interest in therapeutic research. While sharing the selective COX-2 inhibitory properties of its parent compound, emerging evidence on related analogs suggests that its potential therapeutic applications may extend beyond simple anti-inflammatory action. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this compound, with a focus on its role in cancer biology. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.

Core Therapeutic Target: Cyclooxygenase-2 (COX-2)

This compound is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain pathways.[1][2] The selective inhibition of COX-2 over COX-1 is a key characteristic, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

Quantitative Data: COX-2 Inhibition

| Compound | Target | IC50 | Assay System |

| This compound | COX-2 | 32 nM | Cell-free enzymatic assay |

Potential Therapeutic Targets Beyond COX-2

While direct experimental evidence for this compound's activity on non-COX-2 targets is limited, extensive research on its parent compound, Celecoxib, and a closely related analog, 2,5-dimethyl-celecoxib (DMC), which lacks COX-2 inhibitory activity, strongly suggests potential COX-2-independent mechanisms of action. These findings provide a compelling rationale for investigating similar activities for this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Studies on Celecoxib and DMC have demonstrated their ability to inhibit this pathway, suggesting a potential avenue for cancer therapy independent of COX-2 inhibition.

A proposed mechanism involves the downregulation of β-catenin, a key effector of the Wnt pathway. This leads to a reduction in the transcription of target genes that promote tumor growth.

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.

Phosphoinositide-Dependent Kinase-1 (PDK1)/Akt Signaling Pathway

The PDK1/Akt signaling pathway is another crucial regulator of cell survival and proliferation, and its overactivation is common in cancer. Celecoxib has been shown to inhibit PDK1, leading to the deactivation of its downstream target Akt. This, in turn, promotes apoptosis (programmed cell death) in cancer cells. Given the structural similarities, this compound may also target this pathway.

Caption: Proposed inhibition of the PDK1/Akt signaling pathway by this compound.

Carbonic Anhydrases

Certain isoforms of carbonic anhydrase, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Celecoxib has been identified as a potent inhibitor of these carbonic anhydrase isoforms. The sulfonamide moiety present in both Celecoxib and this compound is a key structural feature for this activity, suggesting that this compound is also a likely inhibitor of these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's therapeutic targets.

Synthesis of this compound

The synthesis of this compound can be adapted from established protocols for Celecoxib and its derivatives. A general synthetic route is outlined below.[5][6][7][8]

Caption: General synthetic workflow for this compound.

Protocol:

-

Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to yield 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

-

Cyclocondensation: The resulting dione is then reacted with 4-sulfonamidophenylhydrazine in a suitable solvent (e.g., ethanol) to yield this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography.

COX-2 Inhibition Assay

The inhibitory activity of this compound against COX-2 can be determined using a variety of commercially available kits or by establishing an in-house assay.[3][4][6][9]

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The amount of PGE2 produced is quantified, typically by ELISA or LC-MS, in the presence and absence of the inhibitor.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant human COX-2 enzyme, arachidonic acid substrate, and this compound at various concentrations.

-

Enzyme Incubation: Incubate the COX-2 enzyme with different concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time using a suitable agent (e.g., HCl).

-

PGE2 Quantification: Measure the concentration of PGE2 in each reaction mixture using a validated method.

-

Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Wnt/β-catenin Signaling Luciferase Reporter Assay

This cell-based assay is used to assess the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway.[10][11][12][13]

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a control plasmid for normalization. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol Outline:

-

Cell Culture and Transfection: Plate a suitable cancer cell line (e.g., HCT116, SW480) and transfect with the TCF/LEF luciferase reporter and a control plasmid.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: After a defined incubation period, lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the control and calculate the dose-dependent inhibition of Wnt signaling.

PDK1 Kinase Assay

The inhibitory effect of this compound on PDK1 activity can be measured using in vitro kinase assays.[11][14][15][16]

Principle: The assay measures the phosphorylation of a specific substrate by recombinant PDK1 in the presence of ATP. The level of phosphorylation is quantified, often using methods like radioactivity, fluorescence polarization, or antibody-based detection.

Protocol Outline:

-

Reagent Preparation: Prepare kinase buffer, recombinant human PDK1 enzyme, a specific peptide substrate, ATP, and this compound at various concentrations.

-

Kinase Reaction: Incubate PDK1, the substrate, and different concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Reaction Termination: Stop the reaction after a specific time.

-

Phosphorylation Detection: Quantify the amount of phosphorylated substrate using a suitable detection method.

-

Data Analysis: Determine the percent inhibition of PDK1 activity at each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a promising therapeutic agent with a well-established role as a selective COX-2 inhibitor. Furthermore, based on the extensive research on its parent compound Celecoxib and the analog 2,5-dimethyl-celecoxib, there is a strong rationale to investigate its potential to modulate key cancer-related signaling pathways, including Wnt/β-catenin and PDK1/Akt, as well as its interaction with carbonic anhydrases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted therapeutic potential of this compound, particularly in the context of oncology. Further investigation into these COX-2-independent mechanisms is warranted to fully elucidate its therapeutic promise and to guide the development of novel anticancer strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. UBE3A Wnt signaling Cell Assay – openlabnotebooks.org [openlabnotebooks.org]

- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit - 1 kit | Lifev [lifev.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Desmethyl Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Celecoxib is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The analytical determination of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2][3][4] Hydroxycelecoxib is subsequently oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases.[1][2] These metabolites are pharmacologically inactive.[1][2]

Caption: Metabolic conversion of Celecoxib.

Analytical Methods for this compound and Related Metabolites

LC-MS/MS is the most widely employed technique for the quantification of Celecoxib and its metabolites due to its superior sensitivity and specificity. Below are summaries and protocols derived from published methods.

Quantitative Data Summary

The following tables summarize the key parameters from various validated LC-MS/MS methods for the analysis of Celecoxib and its metabolites, which are applicable for the determination of this compound.

Table 1: LC-MS/MS Method Parameters

| Parameter | Method 1[5] | Method 2[6] | Method 3[7] | Method 4[8] |

| Analyte(s) | Celecoxib, Carboxycelecoxib (M2), Hydroxycelecoxib (M3), and others | Celecoxib, Desmethyl-Erlotinib | Celecoxib, Dezocine, Dexmedetomidine | Celecoxib |

| Internal Standard (IS) | Not specified | Sitagliptin, Efervirenz | Midazolam | Celecoxib-D7 |

| Matrix | Rat Blood | Rat Plasma | Beagle Plasma | Human Plasma |

| Sample Preparation | Salting-out liquid-liquid extraction | Protein precipitation with methanol | Protein precipitation with acetonitrile | Solid-phase extraction |

| LC Column | Not specified | Reverse-phase C18 (50mm x 4.6mm, 3µm) | Acquity UPLC BEH C18 | ACE C8-300 (50 x 4.0 mm, 3.0 µm) |

| Mobile Phase | Not specified | Methanol: 2 mM ammonium acetate buffer (pH 4.0) | Acetonitrile-formic acid (gradient) | Methanol-1.0 mmol ammonium acetate (80:20 v/v) |

| Flow Rate | Not specified | 0.8 mL/min | 0.4 mL/min | Not specified |

| Mass Spectrometer | API 5500 Qtrap | Theremo Finnigan Quantam ultra triple-quadrupole | UPLC-MS/MS | LC-MS/MS |

| Ionization Mode | Not specified | Positive/Negative Ion-Switching ESI | Positive ESI | Negative ESI |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) | Not specified |

Table 2: Method Validation Parameters

| Parameter | Method 1[5] | Method 2[6] | Method 3[7] | Method 4[8] |

| Linear Range (Celecoxib) | 0.3-20000 nM | Not specified | 10-2000 ng/mL | 10.0-4000 ng/mL |

| LLOQ (Celecoxib) | 0.3 nM | 1.5 ng/mL | 1.00 ng/mL | 10.0 ng/mL |

| Accuracy | 85-115% | < 15% | -6.05% to 10.98% (RE) | Not specified |

| Precision (RSD) | < 12% | < 15% | 0.11-9.63% | < 7.2% |

| Recovery | > 70% | Not specified | > 79% | 85.5% |

Experimental Protocols

The following are detailed protocols for the analysis of this compound and related compounds in biological matrices.

Protocol 1: UPLC-MS/MS for Quantitation in Rat Blood[5]

This protocol is adapted for the analysis of Celecoxib and its primary metabolites, including the precursor to this compound.

1. Sample Preparation (Salting-out Liquid-Liquid Extraction)

-

To a 50 µL aliquot of rat blood, add an internal standard.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Add a salting-out agent (e.g., ammonium sulfate).

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC

-

Mass Spectrometer: API 5500 Qtrap Mass Spectrometer

-

Chromatographic Column: Details not specified, but a C18 column is recommended.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

-

Flow Rate: Approximately 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard must be determined by direct infusion.

References

- 1. ClinPGx [clinpgx.org]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Desmethyl Celecoxib in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

Desmethyl Celecoxib, also known as hydroxycelecoxib, is the primary active metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The separation is achieved on a C18 analytical column with a gradient mobile phase, followed by UV detection. This method allows for the simultaneous determination of Celecoxib and its major metabolites.

Experimental Protocols

1. Materials and Reagents

-

This compound (Hydroxycelecoxib) reference standard

-

Celecoxib reference standard

-

Internal Standard (e.g., Flutamide)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Triethylamine

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (C18)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 0.01M KH2PO4 buffer (pH 4.0 adjusted with orthophosphoric acid) B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

3. Preparation of Solutions

-

Stock Solutions (100 µg/mL): Accurately weigh 10 mg of this compound and the internal standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 ng/mL to 500 ng/mL.

-

Plasma Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 0.5 mL of plasma, add 50 µL of the internal standard working solution.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

-

Quantitative Data Summary

The performance of the HPLC method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) |

| This compound | 10 - 500 | > 0.998 | 10 |

| Celecoxib | 10 - 500 | > 0.999 | 10 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| This compound | 20 | 4.0 - 12.6 | 4.9 - 14.2 | 95 - 105 |

| 100 | 3.5 - 11.0 | 4.5 - 13.0 | 97 - 103 | |

| 400 | 3.0 - 9.5 | 4.0 - 12.0 | 98 - 102 |

Visualizations

Experimental Workflow for this compound Quantification

Application Notes and Protocols for Desmethyl Celecoxib in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Celecoxib (DMC), an analog of the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has emerged as a compound of interest in cancer research.[1] While sharing structural similarities with its parent compound, this compound exhibits potent anti-cancer effects that are not solely dependent on COX-2 inhibition.[2] This has led to investigations into its COX-2 independent mechanisms of action, making it a valuable tool for studying cancer cell signaling and developing novel therapeutic strategies. These notes provide a comprehensive overview of its application in in-vitro cancer cell line studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action in Cancer Cells

This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis. Unlike Celecoxib, whose primary target is COX-2, DMC's anticancer activity is also attributed to its influence on other cellular processes.[2]

Key Signaling Pathways Modulated by this compound:

-

Wnt/β-catenin Signaling: In colorectal cancer cell lines (HCT-116 and DLD-1), this compound has been shown to promote the degradation of TCF7L2, a key transcription factor in the Wnt/β-catenin pathway.[3] This impairment leads to the downregulation of downstream targets like cyclin-D1 and survivin, resulting in reduced cell proliferation.[3]

-

Induction of Autophagy: Studies suggest that this compound can induce autophagy in cancer cells. This process of cellular self-digestion can lead to cell death, and combining DMC with autophagy inhibitors may enhance its cancer-killing efficacy.[3]

-

Inhibition of Cell Migration and Invasion: this compound can reduce the invasive potential of various cancer cell types by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[3]

-

Apoptosis and Cell Cycle Arrest: While its parent compound Celecoxib is known to induce apoptosis and cell cycle arrest, the precise mechanisms for this compound are still under investigation.[3][4][5] However, it is understood to contribute to a reduction in cancer cell viability.

Data Presentation: Quantitative Analysis

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. IC50 values are crucial for comparing the potency of this compound across different cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| This compound Analogues | HCT 116 (Colorectal) | 22.99–51.66 | [6] |

| This compound Analogues | BxPC-3 (Pancreatic) | 8.63–41.20 | [6] |

| This compound Analogues | HT-29 (Colorectal) | 24.78–81.60 | [6] |

| Celecoxib (for comparison) | U251 (Glioblastoma) | 11.7 | [7] |

| Celecoxib (for comparison) | HCT116 (Colorectal) | Intermediate | [7] |

| Celecoxib (for comparison) | HepG2 (Liver) | Intermediate | [7] |

| Celecoxib (for comparison) | MCF-7 (Breast) | Intermediate | [7] |

| Celecoxib (for comparison) | HeLa (Cervical) | 37.2 | [7] |

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

Caption: Key signaling pathways affected by this compound in cancer cells.

Experimental Workflow for Cell Viability Assay

Caption: Standard workflow for determining the IC50 of this compound.

Logical Relationship of Cellular Effects

Caption: Logical flow from drug treatment to the ultimate anti-cancer effect.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution:

-

This compound is sparingly soluble in water but soluble in organic solvents like DMSO and Ethanol.[1]

-

To prepare a 100 mM stock solution, dissolve 36.74 mg of this compound (MW: 367.35 g/mol ) in 1 mL of fresh, anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to 3 years.[1]

-

For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution

-

CCK-8 or MTT reagent

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in a complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

-

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in pathways affected by this compound (e.g., TCF7L2, Cyclin D1, MMP-9).

-

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TCF7L2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

-

-

Protocol:

-

Cell Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

-

Transwell Invasion Assay

This assay assesses the ability of cancer cells to migrate through an extracellular matrix, mimicking in vivo invasion.

-

Materials:

-

24-well Transwell inserts with 8 µm pores

-

Matrigel or another basement membrane extract

-

Serum-free medium and complete medium with 10% FBS

-

Cotton swabs

-

Methanol and Crystal Violet stain

-

-

Protocol:

-

Insert Preparation: Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend 50,000-100,000 cells in 200 µL of serum-free medium containing the desired concentration of this compound (or vehicle control). Add this cell suspension to the upper chamber of the insert.

-

Chemoattractant: Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

-

Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Analysis: Wash the inserts with water and allow them to dry. Count the number of stained, invaded cells in several random fields under a microscope. Compare the number of invaded cells between the treated and control groups.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]

- 3. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Study of Desmethyl Celecoxib in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental design of animal studies involving Desmethyl Celecoxib. It covers the compound's identity as a primary metabolite of Celecoxib, its known signaling pathways, and detailed protocols for pharmacokinetic analysis. While this compound is primarily studied as a metabolite due to its lack of significant COX-2 inhibitory activity, this guide also includes a template for exploratory efficacy studies based on putative alternative mechanisms.

Introduction and Background

Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Upon administration, Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[1][3] The principal metabolic pathway involves the oxidation of the methyl group to a primary alcohol, forming Hydroxycelecoxib , which is the compound most accurately identified as "this compound".[3][4] This metabolite is subsequently oxidized to form Carboxycelecoxib.[3]

A critical consideration for any experimental design is the pharmacological activity of the test article. Multiple authoritative sources, including regulatory filings and peer-reviewed literature, have established that these major metabolites of Celecoxib are inactive as COX-1 or COX-2 inhibitors .[5][6] Therefore, they do not share the primary anti-inflammatory mechanism of the parent drug.

However, some commercial suppliers list "this compound" as a selective COX-2 inhibitor, and "Hydroxycelecoxib" has been reported by one vendor to be a PI3K/Akt signaling activator.[7][8] These claims are not widely substantiated in peer-reviewed literature.

Given this information, the most scientifically robust rationale for conducting in vivo animal studies with this compound (Hydroxycelecoxib) is to characterize the pharmacokinetics of the parent drug, Celecoxib, for which it serves as a major metabolite and potential biomarker of metabolic activity.[3] Efficacy studies based on COX-2 inhibition are not warranted; any investigation into its biological effects should be considered highly exploratory and aimed at investigating potential COX-2-independent mechanisms.

Signaling and Metabolic Pathways

Celecoxib Metabolism Pathway

Celecoxib is converted to its metabolites in a two-step oxidative process primarily mediated by CYP2C9 in the liver. Understanding this pathway is essential for pharmacokinetic analysis.

Caption: Metabolic pathway of Celecoxib to its primary metabolites.

COX-2 Signaling Pathway (Inhibited by Celecoxib)

Celecoxib exerts its anti-inflammatory effects by blocking the COX-2 enzyme, which converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Note: this compound is considered inactive as a COX-2 inhibitor. [4][5]

Caption: Simplified COX-2 signaling pathway inhibited by Celecoxib.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized for clarity. The table below provides key parameters for Celecoxib and its metabolites based on human and animal data.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Celecoxib | This compound (Hydroxycelecoxib) | Carboxycelecoxib |

|---|---|---|---|

| Molecular Weight | 381.37 g/mol | 397.37 g/mol | 411.35 g/mol |

| Primary Target | COX-2 | Inactive on COX-2[5][6] | Inactive on COX-2[5][6] |

| Reported Activity | Anti-inflammatory, Analgesic[1] | PI3K/Akt activator (vendor data)[8] | Inactive |

| Rat PK (Oral) | |||

| Tmax | ~1-3 hours[9] | - | - |

| t1/2 | ~2.8 hours[10] | - | - |

| Excretion | Primarily fecal[9] | Found in urine and feces[9] | Major metabolite in urine and feces[9] |

| Human PK (Oral) | |||

| Tmax | ~3 hours[11] | Detected in plasma | Detected in plasma |

| t1/2 | ~11 hours[11] | - | - |

| Protein Binding | ~97%[5] | - | - |

Experimental Protocols

A well-designed animal study follows a logical workflow from preparation to data analysis.

Caption: General experimental workflow for in vivo animal studies.

Protocol 1: Pharmacokinetic Study of Celecoxib and its Metabolites in Rats

Objective: To determine the plasma concentration-time profiles of Celecoxib, this compound (Hydroxycelecoxib), and Carboxycelecoxib in rats following oral administration of Celecoxib.

Materials:

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Test Article: Celecoxib.

-

Vehicle: 0.5% (w/v) methylcellulose in water with 0.1% Tween 80.

-

Equipment: Oral gavage needles, blood collection tubes (with K2-EDTA), centrifuge, UPLC-MS/MS system.

Methodology:

-

Animal Acclimatization: House rats for at least one week prior to the study with free access to food and water.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

-

Dosing:

-

Prepare a suspension of Celecoxib in the vehicle at a concentration of 2 mg/mL.

-

Administer a single oral dose of 10 mg/kg Celecoxib via gavage.

-

-

Blood Sampling:

-

Collect sparse blood samples (~150 µL) from the tail vein or saphenous vein from subgroups of animals at designated time points.

-

A typical time course would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Place samples into EDTA-coated tubes, mix gently, and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge blood samples at 2000 x g for 10 minutes at 4°C.

-

Harvest the plasma supernatant and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a UPLC-MS/MS method for the simultaneous quantification of Celecoxib, Hydroxycelecoxib, and Carboxycelecoxib in rat plasma.

-

Extract analytes from plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

-

Analyze samples against a standard curve prepared in blank rat plasma.

-

-

Data Analysis:

-

Calculate the mean plasma concentrations for each analyte at each time point.

-